![molecular formula C19H15N3 B14197799 2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile CAS No. 922184-69-8](/img/structure/B14197799.png)
2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, features a fused pyrrole and indole ring system, making it an interesting subject for synthetic and medicinal chemistry.
Métodos De Preparación
The synthesis of 2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile typically involves multiple steps starting from indole-3-carbaldehyde. One common method includes the following steps :
Formation of Azidoacrylates: Indole-3-carbaldehyde reacts with azidoacrylates to form intermediate compounds.
Cyclization: The intermediate undergoes cyclization to form the pyrroloindole core.
Functionalization: Further functionalization steps introduce the dimethyl and phenyl groups, as well as the carbonitrile moiety.
Industrial production methods often involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.
Mecanismo De Acción
The mechanism by which 2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring system allows it to bind to specific sites on proteins, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar compounds to 2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile include other indole derivatives such as:
1,8-Dihydropyrrolo[2,3-b]indole: Lacks the dimethyl and phenyl groups, making it less complex.
2,8-Dimethyl-1-phenylindole: Does not have the fused pyrrole ring, resulting in different chemical properties.
Indole-3-carbonitrile: Simpler structure without the additional substituents.
The uniqueness of this compound lies in its specific combination of substituents and fused ring system, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
922184-69-8 |
|---|---|
Fórmula molecular |
C19H15N3 |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-phenylpyrrolo[2,3-b]indole-1-carbonitrile |
InChI |
InChI=1S/C19H15N3/c1-13-16(12-20)18-15-10-6-7-11-17(15)21(2)19(18)22(13)14-8-4-3-5-9-14/h3-11H,1-2H3 |
Clave InChI |
CYGQJMPFUKHIRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C3=CC=CC=C3)N(C4=CC=CC=C42)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


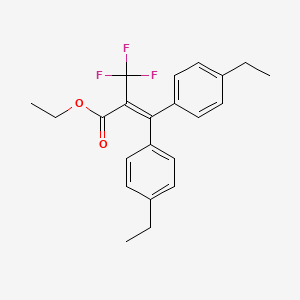
![Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B14197727.png)
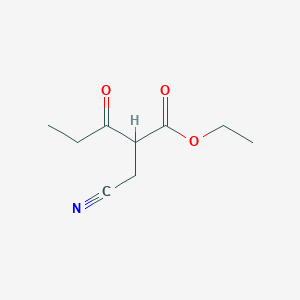
![4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one](/img/structure/B14197732.png)
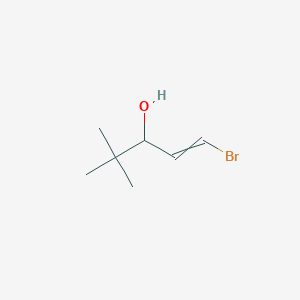
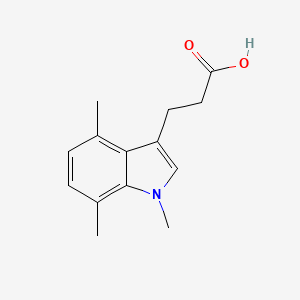
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)
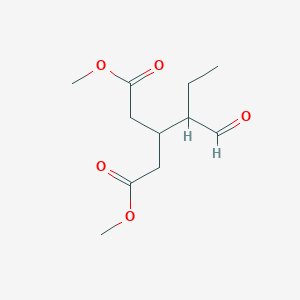
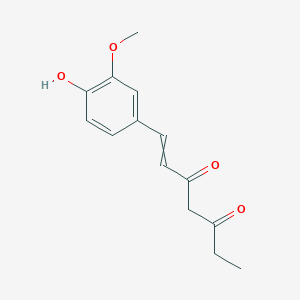
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
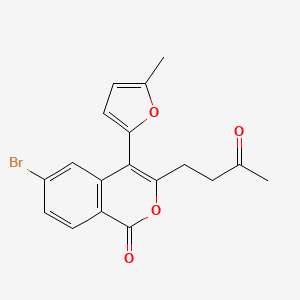
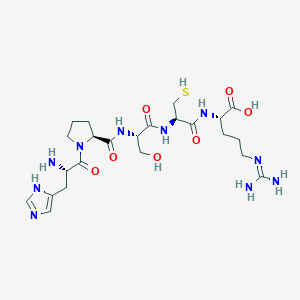
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
